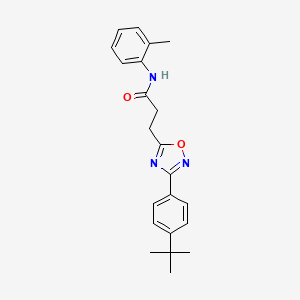
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. TBOA belongs to the class of oxadiazole derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide acts as a non-competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2) subtype. By binding to the transporter protein, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide prevents the uptake of glutamate into the astrocytes, leading to an increase in extracellular glutamate levels. This increase in glutamate can lead to increased neuronal excitability and potential neurotoxicity.
Biochemical and Physiological Effects:
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been found to exhibit a range of biochemical and physiological effects, including increased neuronal excitability, neurotoxicity, and potential neuroprotective effects. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has also been found to modulate the release of neurotransmitters, including glutamate, dopamine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has several advantages and limitations for lab experiments. One advantage is its potency as a glutamate transporter inhibitor, which allows for the study of glutamate-mediated neuronal signaling and potential neurotoxicity. However, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide also has limitations, including its potential toxicity and lack of specificity for the EAAT2 transporter subtype.
Direcciones Futuras
There are several future directions for the study of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide and its potential therapeutic applications. One direction is the development of more specific and potent glutamate transporter inhibitors that can target specific transporter subtypes. Another direction is the study of the potential neuroprotective effects of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide and its derivatives in various neurological disorders. Additionally, the use of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide as a tool for studying glutamate-mediated neuronal signaling and potential neurotoxicity in vitro and in vivo is an area of continued research.
Métodos De Síntesis
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can be synthesized using a variety of methods, including the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-tert-butylphenylhydrazine with 5-chloro-2-nitrobenzoic acid followed by reduction and cyclization with thionyl chloride.
Aplicaciones Científicas De Investigación
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide has been found to be a potent inhibitor of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. By inhibiting glutamate transporters, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)propanamide can increase the concentration of glutamate in the synaptic cleft, which can lead to increased neuronal excitability and potential neurotoxicity.
Propiedades
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15-7-5-6-8-18(15)23-19(26)13-14-20-24-21(25-27-20)16-9-11-17(12-10-16)22(2,3)4/h5-12H,13-14H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKUQQCMHPCRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-[4-[(2-Methylphenyl)sulfamoyl]phenoxy]acetyl]amino]benzamide](/img/structure/B7687424.png)
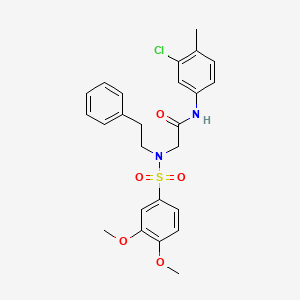
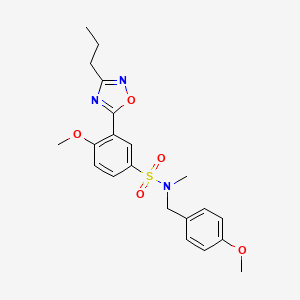
![5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-N-ethyl-2-methylbenzamide](/img/structure/B7687446.png)

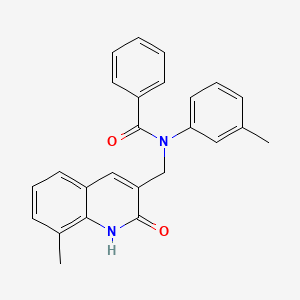


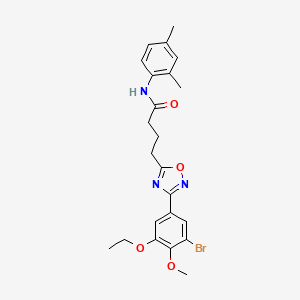
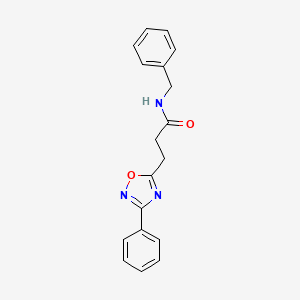
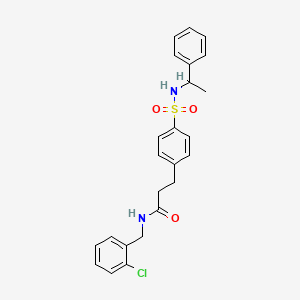

![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)
